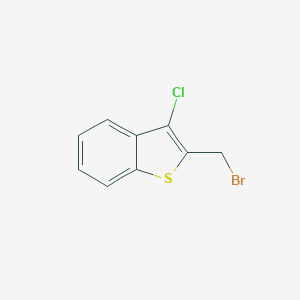
2-Aminobenzaldehyde oxime
Descripción general
Descripción
2-Aminobenzaldehyde oxime is an organic compound that features both an amino group and an oxime functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminobenzaldehyde oxime typically involves the reaction of 2-aminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to an amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-aminobenzylamine.
Substitution: Formation of substituted benzaldehyde oximes.
Aplicaciones Científicas De Investigación
2-Aminobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds such as indazoles.
Medicine: Potential therapeutic agent for treating neutrophilic inflammatory diseases.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-aminobenzaldehyde oxime in biological systems involves its interaction with specific enzymes. For instance, it acts as an inhibitor of neutrophil elastase and proteinase 3 by forming hydrogen bonds with the active sites of these enzymes, thereby preventing their activity and reducing inflammation .
Comparación Con Compuestos Similares
2-Aminobenzaldehyde: Lacks the oxime group, making it less reactive in certain chemical transformations.
2-Aminoacetophenone oxime: Similar structure but with a ketone-derived oxime group, leading to different reactivity and applications.
2-Fluorobenzaldehyde oxime: Contains a fluorine substituent, which can influence its chemical behavior and biological activity.
Uniqueness: 2-Aminobenzaldehyde oxime is unique due to the presence of both amino and oxime functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
(NE)-N-[(2-aminophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H,8H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJOFYRFYDESS-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(chloroacetyl)amino]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B371040.png)
![2-Methylthieno[2,3-b][1]benzothiophene](/img/structure/B371041.png)



![N-[(7-chloro-1-benzothien-3-yl)methyl]-N-(2-chloroethyl)-N-ethylamine](/img/structure/B371047.png)

![Ethyl [(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B371050.png)




![Naphtho[2,1-b]thien-1-ylmethanol](/img/structure/B371061.png)

